1-((4-bromo-3-methoxyphenyl)sulfonyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)sulfonylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3S/c1-20-14-8-10(6-7-11(14)15)21(18,19)17-9-16-12-4-2-3-5-13(12)17/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIUGRTWINVZKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195889 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-((4-bromo-3-methoxyphenyl)sulfonyl)-1H-benzo[d]imidazole typically involves multi-step reactions. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the phenyl ring.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-((4-bromo-3-methoxyphenyl)sulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-((4-bromo-3-methoxyphenyl)sulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
Bromo and Methoxy vs. Methyl Groups
- 1-((4-Bromo-2,5-dimethylphenyl)sulfonyl)-1H-benzo[d]imidazole (): Replaces the methoxy group with methyl substituents at positions 2 and 3. The absence of methoxy’s electron-donating effects may alter binding interactions in enzymatic assays .
Heterocyclic Substituents
- 5-Membered Heterocycle-Substituted Benzimidazoles (e.g., L1–L3 in ):
- Derivatives like 1-((1H-pyrrol-2-yl)methyl)-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole incorporate pyrrole, furan, or thiophene rings.
- These substituents introduce π-π stacking capabilities and hydrogen-bonding sites, which are critical for targeting viral proteases (e.g., SARS-CoV-2 main protease in silico studies) .
Linker Modifications
Sulfonyl vs. Alkoxy or Piperazine Linkers
Physicochemical Properties
- NMR Signatures :
- Crystallography : Derivatives with methoxynaphthyl groups () show planar benzimidazole cores, while sulfonyl-linked analogs may exhibit distorted geometries due to steric effects .
Biological Activity
1-((4-bromo-3-methoxyphenyl)sulfonyl)-1H-benzo[d]imidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and receptor activity, supported by relevant data and case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H11BrN2O3S
- CAS Number : 1562339-28-9
- Molecular Weight : 357.21 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound induces apoptosis in cancer cell lines, particularly in MCF cells, with an IC50 value of approximately 25.72 μM. Furthermore, in vivo studies on tumor-bearing mice indicated significant tumor growth suppression when treated with this compound, suggesting its potential as an effective anticancer agent .
Table 1: Anticancer Activity Summary
| Study Reference | Cell Line | IC50 (μM) | Effect on Tumor Growth |
|---|---|---|---|
| MCF (Breast Cancer) | 25.72 | Significant suppression | |
| U87 (Glioblastoma) | 45.2 | Moderate suppression |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicate that it possesses significant antibacterial activity.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 40 | 21 |
| Bacillus subtilis | 300 | 12 |
| Escherichia coli | 200 | 14 |
| Pseudomonas aeruginosa | 500 | 10 |
These findings suggest that the compound could be a candidate for further development as an antibacterial agent .
Receptor Activity
In addition to its anticancer and antimicrobial properties, this compound has been studied for its interaction with various receptors. For example, it has shown activity as a D3 dopamine receptor agonist, which may have implications for neurological disorders. The compound's efficacy was measured using β-arrestin translocation assays and G protein activation studies, highlighting its potential as a therapeutic agent in neuropharmacology .
Table 3: Receptor Activity Data
| Receptor Type | Activity Type | EC50 (nM) |
|---|---|---|
| D3 Dopamine Receptor | Agonist | 710 ± 150 |
Case Studies
- Anticancer Efficacy in Animal Models : A study involving tumor-bearing mice treated with the compound showed a marked reduction in tumor size compared to untreated controls. This was attributed to the induction of apoptosis and cell cycle arrest mechanisms.
- Antimicrobial Efficacy : In clinical settings, derivatives of this compound were tested against resistant strains of bacteria, demonstrating significant bactericidal activity and providing a basis for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
